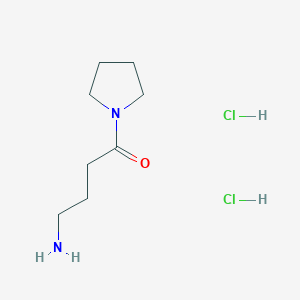

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

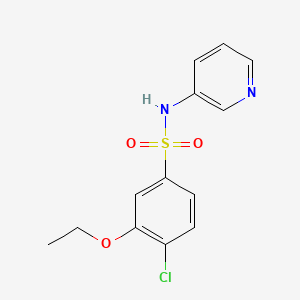

“4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 2260930-93-4 . It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride . The InChI code is 1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 229.15 .Scientific Research Applications

Synthesis and Chemical Applications

- Pyrrolidine Derivatives Synthesis : This compound has been utilized in the synthesis of various pyrrolidine derivatives. For example, it's used in the formation of tetrakis-sulfanyl-substituted [3]-cumulenes and 1,1'-bis-(2,3-dichloro-thiophene-1,4-diyl)pyridinium salts through reactions with thiolates and sulfur (Rahimi, Gjikaj, & Schmidt, 2009).

- Functionalized Thiophenes : It's also used in the production of functionalized thiophenes, a type of heterocyclic compound that's essential in various chemical syntheses (Hosseini et al., 2006).

Biological and Pharmacological Research

- β-Galactofuranosidase Inhibition : Enantiomeric polyhydroxyalkylpyrrolidines synthesized from this compound have been evaluated as inhibitors of β-galactofuranosidase, an enzyme relevant in microbial biology and potential drug targets (Oliveira Udry et al., 2016).

- Antimicrobial and Antioxidative Activities : Derivatives synthesized from 4-Amino-1-pyrrolidin-1-ylbutan-1-one dihydrochloride have been assessed for antimicrobial and antioxidative activities, offering insights into potential therapeutic applications (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).

Material Science and Organic Chemistry

- Synthesis of Pyrrolin-4-ones : The compound has been used in the gold-catalyzed cyclization of alpha-amino-ynone derivatives to yield pyrrolin-4-ones, important intermediates in the synthesis of various natural products (Gouault et al., 2009).

- Construction of Pyrrolidine Rings : Functionalized pyrrolidine rings have been constructed using N-allylic substituted α-amino nitriles, where compounds like 4-Amino-1-pyrrolidin-1-ylbutan-1-one play a pivotal role (En, Zou, Guo, & Liao, 2014).

Safety and Hazards

Properties

IUPAC Name |

4-amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVOBWOLBGNAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2-morpholinoethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2419357.png)

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)

![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)